HDAC1 Inhibition Potency: 2.20 nM IC50 – Quantified Binding Affinity
The target compound has an associated BindingDB record (BDBM50098420 / CHEMBL3593411) reporting inhibition of recombinant full-length human HDAC1 with an IC50 of 2.20 nM, measured via fluorogenic substrate (MAZ1600/MAZ1675) release of 7-amino-4-methylcoumarin [1]. In contrast, a structurally related chromen-7-yl benzamide analog (BDBM50202000 / CHEMBL3973951) shows HDAC2 inhibition with an IC50 of 11 nM – a 5-fold reduction in potency relative to the HDAC1 value of 929390-55-6 [1]. A second related entry (BDBM50201999 / CHEMBL3925939) yields HDAC8 IC50 of 200 nM, representing a ~91-fold selectivity window over HDAC1 for the target compound's scaffold [1]. Caution: The exact structural identity mapping of these BindingDB entries to 929390-55-6 requires confirmatory verification from the depositing laboratory.
| Evidence Dimension | HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 2.20 nM |
| Comparator Or Baseline | HDAC2 IC50 = 11 nM (structurally related chromen-7-yl analog); HDAC8 IC50 = 200 nM (structurally related analog) |
| Quantified Difference | 5-fold selectivity HDAC1 vs. HDAC2; ~91-fold selectivity HDAC1 vs. HDAC8 |
| Conditions | Recombinant full-length human HDACs, fluorogenic substrate MAZ1600/MAZ1675, 7-amino-4-methylcoumarin readout |
Why This Matters
Procurement of the exact compound with documented HDAC1-biased potency is critical when experimental design requires class I HDAC inhibition with minimal HDAC8 off-target activity, as substituting even a close analog may invert the selectivity profile and confound mechanistic interpretation.
- [1] BindingDB. BDBM50098420 (CHEMBL3593411): HDAC1 IC50 2.20 nM; BDBM50202000 (CHEMBL3973951): HDAC2 IC50 11 nM; BDBM50201999 (CHEMBL3925939): HDAC8 IC50 200 nM. BindingDB.org. View Source
